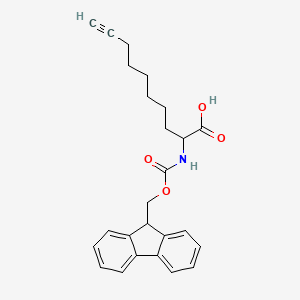

N-Fmoc-2-amino-9-decynoic acid

Description

Contextualizing Unnatural Amino Acids in Expanding the Genetic Code and Protein Functionality

The central dogma of molecular biology describes how the genetic information encoded in DNA is translated into the 20 canonical amino acids that constitute proteins. frontiersin.orgnih.gov However, the desire to introduce novel chemical functionalities into proteins has driven the development of methods to expand the genetic code. frontiersin.orgportlandpress.com This involves the site-specific incorporation of unnatural amino acids (UAAs) into proteins, a technique that has revolutionized protein engineering. nih.govrsc.orgacs.org By introducing UAAs, researchers can endow proteins with new or enhanced properties, such as increased stability, altered catalytic activity, and the ability to participate in bioorthogonal reactions. rsc.orgrsc.orgprofacgen.com This powerful approach allows for the investigation of protein structure and function with unprecedented precision and opens up new avenues for creating therapeutic proteins and novel biomaterials. nih.govportlandpress.com The ability to reprogram the cellular translational machinery to accept UAAs has significantly broadened the chemical diversity accessible within proteins, moving beyond the limitations of the natural 20 amino acid repertoire. portlandpress.comrsc.org

The incorporation of UAAs is often achieved by repurposing a "blank" codon, most commonly the amber stop codon (UAG), which normally signals the termination of protein synthesis. nih.govportlandpress.comportlandpress.com An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are engineered to recognize the UAG codon and insert the desired UAA at that specific position in the growing polypeptide chain. portlandpress.com This technology has enabled the introduction of a wide array of UAAs with diverse chemical functionalities, including those with bioorthogonal handles for specific labeling and modification. nih.gov

Role of the Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Peptide Synthesis Methodologies

The synthesis of peptides, whether composed of natural or unnatural amino acids, requires a strategic approach to control the formation of peptide bonds. The fluorenylmethyloxycarbonyl (Fmoc) group is a crucial tool in this process, serving as a temporary protecting group for the α-amino group of amino acids. wikipedia.orgcreative-peptides.comnumberanalytics.com Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS), stems from its unique chemical properties. wikipedia.orgamericanpeptidesociety.org

The Fmoc group is base-labile, meaning it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgcreative-peptides.comamericanpeptidesociety.org This is in contrast to the acid-labile tert-butyloxycarbonyl (Boc) protecting group, which requires harsher acidic conditions for removal. americanpeptidesociety.org The mildness of Fmoc deprotection is advantageous as it minimizes side reactions and is compatible with a wider range of sensitive functional groups that may be present on the amino acid side chains. wikipedia.orgamericanpeptidesociety.org This "orthogonal" protection strategy, where the N-terminal protecting group and side-chain protecting groups are removed under different conditions, is a cornerstone of modern peptide synthesis. total-synthesis.compeptide.com

The process of SPPS involves attaching the C-terminal amino acid to a solid support and then sequentially adding the subsequent amino acids. oup.compeptide.com After each coupling step, the Fmoc group is removed from the newly added amino acid, freeing the amino group to form a peptide bond with the next incoming Fmoc-protected amino acid. creative-peptides.comoup.com This cyclical process allows for the efficient and often automated synthesis of long and complex peptides. americanpeptidesociety.orgoup.com

| Feature of Fmoc Group | Description | Reference(s) |

| Protection | Protects the α-amino group of amino acids during peptide synthesis. | wikipedia.orgcreative-peptides.comnumberanalytics.com |

| Deprotection Condition | Removed by treatment with a mild base, typically piperidine. | wikipedia.orgcreative-peptides.comamericanpeptidesociety.org |

| Advantage | Mild deprotection conditions minimize side reactions and are compatible with sensitive functional groups. | wikipedia.orgamericanpeptidesociety.org |

| Application | Widely used in solid-phase peptide synthesis (SPPS). | wikipedia.orgamericanpeptidesociety.orgoup.com |

Significance of Terminal Alkyne Functionality as a Bioorthogonal Handle

The terminal alkyne group is a powerful functional group in the realm of chemical biology due to its participation in bioorthogonal chemistry. nih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The terminal alkyne, along with its reaction partner, the azide (B81097), are prime examples of bioorthogonal functional groups because they are largely absent from biological systems and react with high specificity and efficiency with one another. nih.govlumiprobe.com

The most prominent bioorthogonal reaction involving a terminal alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". lumiprobe.comalfa-chemistry.comnobelprize.org This reaction forms a stable triazole linkage between the alkyne and an azide-containing molecule. The CuAAC is highly efficient and can be performed under mild, aqueous conditions, making it ideal for labeling and modifying biomolecules in complex biological environments. lumiprobe.comnobelprize.org Another important reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) and does not require a copper catalyst, thereby avoiding potential cellular toxicity associated with copper. acs.org

The ability to introduce a terminal alkyne into a protein via a UAA like 2-amino-9-decynoic acid provides a chemical "handle" for a vast array of applications. nih.govgoogle.com This handle can be used to attach fluorescent dyes for imaging, affinity tags for protein purification and identification, or drug molecules for targeted delivery. nih.govgoogle.com The bioorthogonal nature of the alkyne ensures that these modifications occur specifically at the desired site within the protein, providing a level of control that is difficult to achieve with traditional protein modification methods. acs.orgnih.gov

| Bioorthogonal Reaction | Key Features | Reference(s) |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, mild aqueous conditions, forms a stable triazole linkage. | lumiprobe.comalfa-chemistry.comnobelprize.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Does not require a copper catalyst, utilizes a strained cyclooctyne. | acs.org |

Overview of N-Fmoc-2-amino-9-decynoic acid as a Key Building Block in Advanced Chemical Synthesis

This compound integrates the key features discussed above into a single, versatile molecule. It is an unnatural amino acid derivative that possesses an α-amino group protected by the Fmoc group and a side chain terminating in an alkyne. This combination makes it an ideal building block for the synthesis of modified peptides and proteins with tailored functionalities.

The Fmoc group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols. peptide.comnih.gov Once incorporated into a peptide sequence, the terminal alkyne on its side chain serves as a bioorthogonal handle for subsequent modifications. nih.gov This two-step approach—synthesis of the peptide followed by bioorthogonal ligation—provides a powerful and flexible strategy for creating complex biomolecular constructs. For instance, a peptide containing this compound can be synthesized, and then a fluorescent probe with an azide group can be "clicked" onto the alkyne handle to create a specifically labeled peptide for use in fluorescence microscopy.

The utility of this compound and similar alkyne-containing amino acids has been demonstrated in a variety of research areas, including the development of macrocyclic peptide inhibitors, the study of protein-protein interactions, and the creation of antibody-drug conjugates. rsc.orgnih.gov The ability to precisely install a reactive handle into a biomolecule opens up a world of possibilities for both fundamental research and the development of new therapeutics and diagnostics.

Structure

3D Structure

Properties

Molecular Formula |

C25H27NO4 |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)dec-9-ynoic acid |

InChI |

InChI=1S/C25H27NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h1,8-15,22-23H,3-7,16-17H2,(H,26,29)(H,27,28) |

InChI Key |

ZIMMYPAYEUICSC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Integration into Peptide and Protein Systems Via Solid Phase Synthesis

Incorporation of N-Fmoc-2-amino-9-decynoic acid into Peptide Sequences

The most direct method for incorporating this compound into a specific site within a peptide is through chemical synthesis. This approach offers precise control over the sequence and allows for the inclusion of various non-natural residues.

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard and preferred method for incorporating this compound into peptide chains. rsc.orgnih.gov The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a polymeric resin. jpt.com

The general cycle for incorporating any amino acid, including this compound, via Fmoc-SPPS involves two main steps:

Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the resin-bound peptide is removed. This is typically achieved by treating the resin with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). frontiersin.orgiris-biotech.de The release of the fluorenyl group can be monitored by UV spectroscopy to ensure the reaction goes to completion. iris-biotech.de

Coupling: The next amino acid in the sequence, in this case, this compound, is "activated" and added. Activation of the amino acid's carboxyl group is necessary to facilitate the formation of a stable peptide bond. This is done using specific coupling reagents. jpt.com The process is repeated, adding one amino acid at a time, until the desired peptide sequence is fully assembled. jpt.com

The alkyne functional group on the side chain of 2-amino-9-decynoic acid is stable under the standard conditions of Fmoc-SPPS, including the basic conditions for Fmoc removal and the acidic conditions often used for final cleavage of the peptide from the resin (e.g., using trifluoroacetic acid, TFA). rsc.orgjpt.com

Achieving high coupling efficiency at every step is critical for the successful synthesis of the final peptide product. iris-biotech.de A yield of 98% at each step can result in a final yield of only 67% for a 10-amino-acid peptide. iris-biotech.de For unnatural amino acids like this compound, optimizing coupling conditions is especially important.

Key Optimization Parameters:

Coupling Reagents: A variety of reagents can be used to activate the carboxylic acid of the incoming Fmoc-amino acid. Common choices include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) when used with an additive such as OxymaPure (ethyl (hydroxyimino)cyanoacetate), or uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). rsc.orgjpt.comfrontiersin.org For challenging couplings, including those involving bulky unnatural amino acids, stronger reagents like HATU are often preferred. frontiersin.org

Reaction Time and Temperature: Microwave-assisted SPPS can significantly accelerate coupling reactions, often reducing the time from hours to minutes and increasing efficiency by using elevated temperatures (e.g., 75-90°C). frontiersin.org

Monitoring: To ensure complete reactions, colorimetric tests like the Kaiser test can be performed on a small sample of the resin. iris-biotech.de A blue color indicates the presence of unreacted (free) primary amines, signifying an incomplete coupling reaction, which would then require a second coupling step. iris-biotech.de

The table below summarizes common coupling reagents used in Fmoc-SPPS.

| Coupling Reagent Class | Examples | Additive (if required) | Notes |

| Carbodiimides | DIC, EDC | Oxyma, HOBt | Cost-effective and widely used. jpt.com |

| Uronium/Aminium | HBTU, HATU | Base (e.g., DIEA, NMM) | Highly efficient, often used for difficult couplings and to minimize racemization. rsc.orgfrontiersin.org |

The incorporation of unnatural amino acids (UNAAs) such as this compound can present several challenges not typically encountered with the 20 canonical amino acids.

Common Challenges:

Aggregation: Peptides containing hydrophobic residues, like the long aliphatic chain of 2-amino-9-decynoic acid, are prone to aggregation on the solid support. nih.gov This can block reactive sites, leading to incomplete coupling and truncated sequences. nih.gov

Reduced Coupling Efficiency: The bulky nature of some UNAAs can cause steric hindrance, slowing down the coupling reaction and reducing its efficiency. conceptlifesciences.com

Solubility Issues: The final, cleaved peptide may have poor solubility in aqueous solutions due to the hydrophobic nature of the incorporated UNAA, making purification and subsequent use difficult. nih.govresearchgate.net

Side Reactions: Although the terminal alkyne is generally stable, side reactions can occur under specific conditions, though this is less common than issues like aggregation. jpt.com

Mitigation Strategies:

Optimized Chemistry: Using stronger coupling reagents (e.g., HATU), increasing reaction times, or employing microwave-assisted synthesis can overcome steric hindrance and improve coupling efficiency. frontiersin.org

Resin and Linker Choice: Selecting an appropriate resin and linker can improve synthesis efficiency. conceptlifesciences.com

Solubilizing Modifications: For peptides with severe aggregation or solubility problems, temporary "helping hands" can be attached. researchgate.net These are highly soluble peptide sequences or protecting groups that are later removed after synthesis is complete. researchgate.net Another strategy involves replacing a native residue with a hydrophilic, azide-containing amino acid to enhance solubility for subsequent reactions. nih.gov

Backbone Modifications: Introducing specific backbone modifications can disrupt the hydrogen bonding patterns that lead to aggregation. nih.gov

| Challenge | Mitigation Strategy | Example |

| Peptide Aggregation on Resin | Use of specialized solvents or backbone modifications. | Disrupting secondary structure formation. nih.gov |

| Low Coupling Efficiency | Employ stronger coupling reagents or microwave assistance. | Using HATU instead of DIC/HOBt. frontiersin.org |

| Poor Solubility of Final Peptide | Attach temporary, cleavable solubilizing tags. | A "helping hand" sequence like Lys6. researchgate.net |

Genetically Encoded Incorporation of Alkyne-Containing Unnatural Amino Acids

While this compound itself is not used directly in cellular systems, its core structure, 2-amino-9-decynoic acid (or similar alkyne-containing amino acids), can be incorporated into proteins through the powerful technique of genetic code expansion. lander-lab.comgoogle.com This method hijacks the cell's own protein-making machinery to place a non-canonical amino acid at a specific, genetically-defined position. nih.gov

The foundation of genetic code expansion is the creation of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. nih.govnih.govnih.gov In a host organism like E. coli, this pair must function independently of the cell's own synthetases and tRNAs. nih.gov

The process requires:

An Orthogonal tRNA: This tRNA is engineered to recognize a "blank" codon, typically a stop codon like the amber codon (UAG), that has been repurposed to code for the unnatural amino acid. google.comnih.gov

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is evolved or engineered to specifically recognize and "charge" the orthogonal tRNA with the desired alkyne-containing unnatural amino acid, and not with any of the 20 canonical amino acids. nih.govacs.org

The synthetase/tRNA pair is often sourced from a different domain of life (e.g., archaea) to ensure its orthogonality in the host system (e.g., bacteria). cam.ac.uk For instance, the pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair from Methanosarcina species is a well-known orthogonal system that has been successfully evolved to incorporate a variety of unnatural amino acids, including those with alkyne handles, into proteins in E. coli and even mammalian cells. google.comnih.gov

To produce a protein containing an alkyne amino acid, the cellular machinery must be engineered. This involves several key steps:

Gene Delivery: The genes encoding the orthogonal aaRS and tRNA are introduced into the host cell, usually on a plasmid. princeton.edu The target protein's gene is also modified to include the amber (UAG) codon at the desired site for unnatural amino acid incorporation. google.com

Supplying the Unnatural Amino Acid: The alkyne-containing amino acid, such as a lysine (B10760008) derivative with a terminal alkyne, is added to the cell culture medium. google.com The cell then takes up this amino acid from its environment.

Protein Expression: The cell is induced to express the target protein. When the ribosome encounters the UAG codon, the orthogonal tRNA, charged with the alkyne amino acid by the orthogonal synthetase, delivers the unnatural building block to the growing polypeptide chain. nih.govnih.gov

In some cases, scientists have engineered the host organism's metabolism to biosynthesize the alkyne-containing amino acid directly from simple carbon sources like glucose, removing the need to supply it externally. nih.govrsc.orgnih.gov This involves introducing entire biosynthetic pathways, such as the JamABC enzyme cassette, which can produce terminal alkynes on fatty acid precursors. nih.govrsc.orgescholarship.org

This powerful combination of synthetic biology and bioorthogonal chemistry allows for the creation of proteins with precisely placed alkyne handles, ready for subsequent chemical modification. lander-lab.com

Bioorthogonal Chemistry Applications: Exploiting the Alkyne Handle

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," is a powerful method for forging stable triazole linkages between molecules bearing terminal alkynes and azides.

The CuAAC reaction mechanism involves the in situ formation of a copper(I)-acetylide intermediate from the terminal alkyne of a molecule like N-Fmoc-2-amino-9-decynoic acid. This intermediate then reacts with an azide-functionalized molecule in a stepwise manner to form the stable 1,4-disubstituted 1,2,3-triazole product. The reaction is characterized by its high efficiency, specificity, and favorable kinetics in aqueous environments, making it suitable for biological applications.

The kinetics of CuAAC are significantly accelerated by the copper(I) catalyst, allowing the reaction to proceed rapidly at low concentrations and under physiological conditions (pH 7.4, 37 °C). The use of copper-coordinating ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can further enhance reaction rates and protect the copper(I) from oxidation, thereby mitigating cellular toxicity. While specific kinetic data for this compound in biological systems is not extensively documented in publicly available literature, the general second-order rate constants for CuAAC reactions are typically in the range of 104 to 105 M-1s-1.

Table 1: General Parameters of CuAAC Reactions in Biological Systems

| Parameter | Description |

|---|---|

| Reactants | Terminal Alkyne (e.g., from this compound), Azide (B81097) |

| Catalyst | Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) |

| Ligands | TBTA, THPTA (to stabilize Cu(I) and accelerate the reaction) |

| Solvent | Aqueous buffers (e.g., PBS) |

| Temperature | Room temperature to 37 °C |

| pH | Neutral (around 7.4) |

This compound is a valuable building block for the site-specific incorporation of a terminal alkyne into peptides and proteins using solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the α-amino group allows for its sequential addition to a growing peptide chain. Once incorporated, the alkyne handle can be selectively reacted with an azide-modified probe, such as a fluorophore, biotin (B1667282), or a drug molecule, via CuAAC. This strategy enables precise control over the location and stoichiometry of the modification, which is crucial for studying protein function and developing targeted therapeutics.

For example, a synthetic peptide containing N-2-amino-9-decynoic acid can be labeled with an azide-functionalized fluorescent dye. This allows for the visualization and tracking of the peptide within cells or tissues, providing insights into its localization, trafficking, and interactions.

Copper-Free Click Chemistry Approaches

The inherent cytotoxicity of copper has driven the development of copper-free click chemistry alternatives that rely on strain-promoted reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes cyclooctynes, which possess significant ring strain that enables them to react with azides without the need for a catalyst. While this compound contains a linear alkyne and is not directly used in SPAAC as the strained component, it can be incorporated into a biomolecule that is then targeted by a probe functionalized with a strained cyclooctyne (B158145). However, the primary utility of this compound lies in reactions involving its terminal alkyne.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a dienophile is another prominent bioorthogonal reaction. While strained alkenes and alkynes are the most common reaction partners for tetrazines due to their rapid kinetics, reactions with terminal alkynes are also possible, albeit generally slower. The terminal alkyne of this compound can, in principle, react with highly reactive tetrazines. However, this application is less common compared to CuAAC due to the slower reaction rates.

Other Bioorthogonal Reactivity of the Alkyne Functionality

Beyond cycloaddition reactions, the terminal alkyne of this compound can potentially participate in other bioorthogonal transformations, such as the Sonogashira coupling. However, these reactions often require metal catalysts (e.g., palladium and copper) and conditions that may not be fully compatible with living systems, limiting their widespread application in chemical biology compared to click chemistry variants.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The terminal alkyne of this compound can participate in several such reactions, most notably the Sonogashira coupling.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating a new carbon-carbon bond under mild conditions, making it suitable for modifying peptides that may contain sensitive functional groups. wikipedia.orgnih.gov When this compound is incorporated into a peptide sequence, the terminal alkyne can be coupled with a variety of aryl or vinyl halides. This allows for the attachment of fluorescent probes, biotin tags, or other reporter molecules to the peptide. nih.gov

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which are particularly advantageous in biological applications to avoid copper toxicity. researchgate.netlibretexts.org These methods often employ specialized palladium catalysts and ligands that facilitate the reaction in aqueous environments. libretexts.org The ability to perform these reactions on peptides synthesized using Fmoc chemistry highlights the compatibility of the Fmoc protecting group with palladium-catalyzed transformations. nih.govrsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Terminal Alkynes

| Reaction Name | Reactants | Catalyst/Co-catalyst | Product | Application in Peptide Chemistry |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd(0) complex, Cu(I) salt | Aryl/Vinyl Alkyne | Attachment of probes and labels |

| Copper-Free Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Specialized Pd catalyst/ligand | Aryl/Vinyl Alkyne | Bioconjugation in cellular environments |

| Heck-type Coupling | Terminal Alkyne, Alkene | Pd(0) complex | Enyne | Creation of novel peptide architectures |

Detailed research findings have demonstrated the successful application of palladium-mediated cross-coupling for protein labeling on live mammalian cell surfaces. nih.govacs.org In these studies, an amino acid with a terminal alkyne was genetically encoded into a protein, and subsequent palladium-catalyzed coupling with a labeling reagent was achieved with high efficiency. nih.govacs.org This underscores the potential of using this compound in similar chemo-enzymatic approaches for site-specific protein modification.

Hydration and Other Functional Group Interconversions

The terminal alkyne of this compound can also be converted into other functional groups, further expanding its utility in peptide modification. One of the most common transformations is hydration, which converts the alkyne into a ketone.

The hydration of a terminal alkyne typically proceeds via a Markovnikov addition of water across the triple bond, catalyzed by a mercury(II) salt in the presence of a strong acid like sulfuric acid. lumenlearning.comlibretexts.orglibretexts.org This reaction initially forms an enol intermediate, which then rapidly tautomerizes to the more stable ketone. lumenlearning.comlibretexts.org For a terminal alkyne, this process selectively yields a methyl ketone. libretexts.orgchemistrysteps.com

Table 2: Hydration of Terminal Alkynes

| Reaction | Reagents | Intermediate | Final Product | Regioselectivity |

| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Methyl Ketone | Markovnikov |

| Hydroboration-Oxidation | 1. Disiamylborane (B86530) or 9-BBN 2. H₂O₂, NaOH | Vinylic borane, Enol | Aldehyde | Anti-Markovnikov |

While effective, the use of mercury salts can be a limitation in biological contexts. Alternative, milder methods for alkyne hydration have been developed using gold or other transition metal catalysts. organic-chemistry.org

Another important functional group interconversion is the hydroboration-oxidation of the terminal alkyne. This two-step process provides the anti-Markovnikov addition of water, resulting in the formation of an aldehyde after tautomerization of the intermediate enol. libretexts.orglibretexts.org The use of a sterically hindered borane, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition to the alkyne. libretexts.org This reaction is complementary to the mercury-catalyzed hydration as it yields a different carbonyl product. libretexts.org

The ability to convert the alkyne of this compound into a ketone or an aldehyde within a peptide opens up further possibilities for modification. These carbonyl groups can then be used in other bioorthogonal reactions, such as oxime or hydrazone ligation, to attach other molecules of interest.

Advanced Research Applications in Chemical Biology and Material Science

Protein Engineering and Functional Modulation

The incorporation of unnatural amino acids (ncAAs) into peptides and proteins is a powerful strategy for creating molecules with novel properties. researchgate.net N-Fmoc-2-amino-9-decynoic acid is utilized in this context to modulate the function and structure of proteins and peptides.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved characteristics, such as enhanced stability and bioactivity. nih.gov The incorporation of this compound into a peptide sequence results in a peptidomimetic with altered physicochemical properties. researchgate.net The long hydrophobic decynoic acid side chain can influence the peptide's conformation and its interactions with biological targets, while the terminal alkyne provides a site for further modification. This approach is instrumental in designing peptidomimetics with tailored functions. researchgate.netnih.gov

In the field of biocatalysis, enzymes are engineered to perform novel chemical transformations or to exhibit enhanced activity and stability. nih.govrsc.org Introducing ncAAs like this compound can create engineered biocatalysts with new capabilities. nih.govnih.gov The terminal alkyne can be used to tether cofactors, inhibitors, or other functional groups to the enzyme, thereby modifying its catalytic activity or substrate specificity. chemrxiv.org This strategy has been pivotal in expanding the toolbox of biocatalysts for synthesizing valuable noncanonical amino acids and other complex molecules. nih.govchemrxiv.org

Understanding the complex network of interactions between proteins and other biomolecules is fundamental to cell biology. ucl.ac.uk this compound provides a powerful tool for studying these interactions. After incorporating this amino acid into a protein of interest via solid-phase peptide synthesis, the terminal alkyne can be used in a click reaction to covalently link an azide-modified binding partner. This crosslinking strategy can trap transient or weak interactions between proteins, allowing for their identification and characterization. arxiv.orgmdpi.com

Similarly, this method can be applied to investigate protein-nucleic acid interactions. nih.govnih.gov A peptide or protein containing the alkyne-modified amino acid can be used as a probe. By allowing it to bind to its target DNA or RNA sequence and then initiating a click reaction with an azide-labeled component, researchers can map the specific sites of interaction. nih.gov This provides high-resolution insights into the molecular recognition events that govern gene expression and regulation. nih.gov

A major limitation of therapeutic peptides is their susceptibility to proteolytic degradation. nih.gov Incorporating ncAAs is a proven strategy to increase peptide stability. semanticscholar.org The unique side chain of this compound can disrupt the recognition sites for proteases, thereby preventing cleavage and extending the peptide's half-life. nih.govnih.gov

Furthermore, the stability of a peptide's secondary structure, such as an α-helix, is often crucial for its biological activity. dovepress.com The hydrophobic nature of the decynoic acid chain can promote and stabilize helical conformations, potentially leading to enhanced binding affinity and greater biological activity. nih.govdovepress.com Modifications that increase stability can also protect against chemical degradation pathways, such as oxidation, further preserving the protein's function. mdpi.com

| Application Area | Research Goal | Role of this compound | Potential Outcome |

| Peptidomimetics | Create drug-like peptides | Introduce unnatural side chain; provide click handle | Enhanced stability and bioactivity researchgate.netnih.gov |

| Engineered Biocatalysts | Develop novel enzyme functions | Introduce new functional groups via click chemistry | New catalytic reactions, improved enzyme stability nih.govchemrxiv.org |

| Interaction Studies | Identify binding partners | Crosslink proteins or protein-nucleic acids | Mapping of interaction interfaces mdpi.comnih.gov |

| Peptide Therapeutics | Improve drug properties | Resist protease degradation; stabilize structure | Increased in vivo half-life and efficacy nih.govsemanticscholar.org |

Development of Chemical Probes for Biological Systems

The terminal alkyne of this compound makes it an ideal component for the synthesis of chemical probes used to study dynamic biological processes.

Site-specific fluorescent labeling of proteins is essential for visualizing their localization and dynamics within living cells. nih.gov this compound facilitates precise labeling through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). A peptide is first synthesized containing this amino acid. Subsequently, an azide-derivatized fluorophore is "clicked" onto the peptide's terminal alkyne. b-cdn.net This method allows for the attachment of a wide array of fluorescent dyes, spanning the visible spectrum, to a specific site on the protein. nih.gov The inherent fluorescence of the Fmoc group itself can also be utilized for detection during the synthesis process. ontosight.aiiris-biotech.de These fluorescently labeled peptides can then be introduced into cells to track protein transport, study peptidoglycan synthesis in bacteria, or monitor other cellular events in real-time. nih.gov

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for measuring nanometer-scale distances and observing the conformational dynamics of biomolecules in real-time. nih.govencyclopedia.pub To conduct an smFRET experiment, a donor and an acceptor fluorophore must be attached to two different points on a molecule. biorxiv.org this compound enables the precise placement of one of these probes. By incorporating it at one position and another uniquely reactive amino acid (such as a cysteine or another clickable amino acid) at a second position, a donor-acceptor pair can be specifically attached. elifesciences.org

Changes in the FRET efficiency between the two dyes report directly on the conformational changes of the peptide or protein as it folds, binds to a target, or undergoes catalytic activity. nih.govbiorxiv.org This approach has been used to reveal the opening mechanism of ion channels and to monitor the dynamic structural changes that are central to protein function. biorxiv.orgelifesciences.org

| Technique | Experimental Step | Role of this compound | Information Gained |

| Cellular Imaging | 1. Synthesize peptide with the amino acid. | Provides a specific alkyne handle for labeling. | Localization and trafficking of the labeled peptide in cells. nih.gov |

| 2. "Click" an azide-fluorophore to the peptide. | Enables covalent attachment of a fluorescent probe. | Dynamic tracking of biological processes. nih.gov | |

| 3. Introduce labeled peptide into cells and image. | The labeled peptide acts as a specific probe. | Spatiotemporal protein dynamics. | |

| smFRET Analysis | 1. Synthesize peptide with this and another reactive amino acid. | Allows site-specific placement of one fluorophore (donor or acceptor). | Real-time conformational changes of the peptide/protein. encyclopedia.pubbiorxiv.org |

| 2. Label the two sites with a donor/acceptor FRET pair. | Enables the creation of a FRET-capable construct. | Mechanistic insights into protein function and folding. biorxiv.org | |

| 3. Immobilize and observe fluorescence signals. | The construct reports on distance changes via FRET. | Kinetics and dynamics of molecular interactions. |

Photoaffinity Labeling and Cross-linking Applications

The terminal alkyne group of this compound makes it a valuable component in the design of photoaffinity labeling and cross-linking probes. Photoaffinity labeling is a powerful technique used to identify and study biomolecular interactions, particularly protein-protein and protein-ligand interactions, in their native environments. nih.govnih.gov

In a typical application, a peptide probe would be synthesized incorporating this compound alongside a photoreactive amino acid, such as one containing a diazirine or benzophenone (B1666685) group. researchgate.netnih.goviris-biotech.deiris-biotech.de Upon photoactivation with UV light, the photoreactive group forms a highly reactive species, like a carbene, which can then form a covalent bond with nearby molecules, effectively cross-linking the peptide probe to its interacting partners. iris-biotech.deiris-biotech.de

The terminal alkyne of the this compound residue does not directly participate in the photocrosslinking event. Instead, it serves as a bioorthogonal handle for the subsequent detection and purification of the cross-linked complexes. After the photocrosslinking has occurred, the alkyne group can be selectively reacted with an azide-containing reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". researchgate.net This two-step approach allows for the efficient identification and characterization of the binding partners of the peptide probe.

This strategy has been successfully employed with other bifunctional amino acids that combine a photoreactive group and a bioorthogonal handle. researchgate.net The incorporation of this compound into peptide-based probes offers a streamlined method for creating tools to investigate complex biological interactions within living cells. nih.gov

Bioconjugation Strategies for Advanced Materials and Surfaces

The terminal alkyne of this compound is a key feature that enables its use in a wide range of bioconjugation strategies for the development of advanced materials and functionalized surfaces. Bioconjugation, the covalent attachment of a molecule to a biomolecule or a surface, is a fundamental tool in biotechnology and materials science. sioc-journal.cn The alkyne group is particularly useful for this purpose as it is stable under most biological conditions and can undergo highly specific and efficient "click" reactions with azide-functionalized molecules or surfaces.

Surface Immobilization Techniques for Biosensors and Diagnostics

The immobilization of biorecognition elements, such as peptides and proteins, onto sensor surfaces is a critical step in the development of biosensors and diagnostic devices. The orientation and density of the immobilized molecules can significantly impact the sensitivity and specificity of the sensor. The use of this compound in peptides provides a precise method for covalent surface immobilization.

One common strategy involves the functionalization of a sensor surface (e.g., gold or silica) with azide (B81097) groups. Peptides containing this compound can then be "clicked" onto the surface via CuAAC or SPAAC, resulting in a stable, covalent linkage. This approach offers several advantages over other immobilization methods:

Site-Specific Attachment: The reaction is specific to the alkyne group, ensuring that the peptide is attached at a defined position.

Oriented Immobilization: By strategically placing the this compound residue within the peptide sequence, it is possible to control the orientation of the peptide on the surface, which can be crucial for maintaining its biological activity.

High Efficiency and Mild Conditions: Click chemistry reactions are typically high-yielding and can be performed under mild, aqueous conditions, which are compatible with sensitive biomolecules.

This method of surface immobilization has been shown to be effective for the development of various types of biosensors, including those based on surface plasmon resonance (SPR). mdpi.com The ability to create well-defined, functionalized surfaces is essential for improving the performance and reliability of diagnostic tools.

Hydrogel and Polymer Functionalization for Biomedical Applications

Hydrogels and other polymers are widely used in biomedical applications, such as tissue engineering, drug delivery, and 3D cell culture. nih.govbeilstein-journals.org The functionalization of these materials with bioactive molecules can enhance their properties and tailor them for specific applications. This compound is a valuable building block for the creation of functionalized hydrogels and polymers.

The Fmoc group on the amino acid can drive the self-assembly of peptides into nanofibrous structures that form the basis of hydrogels. nih.govbeilstein-journals.orgrsc.orgmdpi.comsemanticscholar.org When peptides containing this compound self-assemble into a hydrogel, the terminal alkyne groups are displayed on the surface of the nanofibers. These alkyne groups can then be used as anchor points for the covalent attachment of other molecules, such as growth factors, drugs, or imaging agents, using click chemistry.

This post-gelation functionalization strategy allows for the creation of hydrogels with precisely controlled properties and functionalities. For example, a hydrogel could be functionalized with specific ligands to promote cell adhesion and proliferation, or it could be loaded with a therapeutic agent that is released in a controlled manner. The versatility of this approach makes it a powerful tool for the development of advanced biomaterials for a wide range of biomedical applications.

Research in Self-Assembly and Supramolecular Chemistry with Alkyne-Modified Peptides

The self-assembly of peptides into well-ordered supramolecular structures is a rapidly growing area of research with potential applications in nanotechnology and materials science. nih.govnih.govub.edu The Fmoc group is a well-established motif for inducing the self-assembly of amino acids and short peptides into one-dimensional nanostructures, such as nanofibers and nanotubes. nih.govbeilstein-journals.orgrsc.orgmdpi.comnih.gov This self-assembly is driven by a combination of π-π stacking interactions between the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones. nih.govmdpi.com

Peptides incorporating this compound are designed to leverage this self-assembly behavior. The resulting nanofibers and hydrogels will have terminal alkyne groups exposed along their surfaces. These alkyne-functionalized nanostructures are of great interest in supramolecular chemistry for several reasons:

Hierarchical Assembly: They can serve as scaffolds for the hierarchical assembly of more complex structures. For example, azide-functionalized nanoparticles or proteins could be organized along the length of the nanofibers through click chemistry.

Functional Materials: The alkyne groups can be used to impart new functionalities to the self-assembled materials. For instance, the attachment of conductive molecules could lead to the formation of nanowires, or the conjugation of catalytic moieties could create nanoreactors.

Stimuli-Responsive Systems: The properties of the self-assembled structures could be designed to change in response to external stimuli. For example, the cleavage of a linker attached to the alkyne group could trigger the disassembly of the material or the release of an encapsulated cargo.

The study of the self-assembly of alkyne-modified peptides, such as those containing this compound, is providing new insights into the principles of supramolecular chemistry and paving the way for the development of novel, functional nanomaterials. researchgate.net

Analytical and Characterization Methodologies in Research

Spectroscopic and Spectrometric Approaches for Structural Elucidation of Alkyne-Functionalized Peptides

The structural verification of peptides functionalized with alkyne-containing amino acids is a critical step in their synthesis and application. Various spectroscopic and spectrometric methods are employed to confirm the identity and integrity of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Both ¹H and ¹³C NMR are used to characterize the structure of these modified peptides. For instance, in the characterization of alkyne-functionalized N-heterocyclic carbene complexes, ¹H and ¹³C-NMR spectroscopy were standard methods. researchgate.net Similarly, the successful functionalization of dendrimers with alkyne-containing peptides was confirmed by monitoring the chemical shift of specific protons in ¹H NMR spectra. plos.org In one study, the ¹H NMR spectrum of an octadecaazide dendrimer showed a triplet for the CH₂N₃ protons at 3.37 ppm, which shifted to 5.34 ppm after the click reaction with an alkyne-terminated peptide, confirming covalent bond formation. plos.org For discrete alkyne-functionalized oligomers, NMR spectroscopy demonstrated systematic changes in peak integrations corresponding to the increasing number of monomer units, confirming the structures. acs.org

Fourier-transform infrared (FTIR) spectroscopy is another essential technique, primarily used to identify the characteristic vibrational frequencies of functional groups. The presence of the alkyne group is typically confirmed by a characteristic peak in the IR spectrum. For example, the successful introduction of azide (B81097) groups onto a polymer scaffold, prior to reaction with an alkyne-functionalized peptide, was verified by the appearance of an asymmetric stretching peak for the azide at 2100 cm⁻¹. rsc.org Conversely, the disappearance of the alkyne vibrational band can signify its successful reaction, such as in the functionalization of gH625-dendrimers where the alkyne peak at 2098 cm⁻¹ was absent after the cycloaddition reaction. plos.org

Mass spectrometry provides crucial information on the molecular weight of the synthesized peptides, confirming the incorporation of the alkyne-functionalized amino acid. Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) are often used. For example, MALDI mass spectrometry was used to confirm the quantitative functionalization of discrete alkyne oligomers by showing a shift in the molecular ion peaks from 1261 amu to 4316 amu after reaction. acs.org

Table 1: Spectroscopic and Spectrometric Methods for Alkyne-Peptide Characterization

| Technique | Application | Key Observables | References |

|---|---|---|---|

| ¹H NMR | Structural confirmation, monitoring reaction completion. | Chemical shift changes of protons adjacent to the alkyne or involved in conjugation (e.g., triazole formation). plos.org | plos.org, acs.org, researchgate.net |

| ¹³C NMR | Structural confirmation of carbon backbone. | Resonances corresponding to the alkyne carbons and changes upon reaction. | acs.org, researchgate.net |

| FTIR | Identification of functional groups. | Characteristic alkyne C≡C stretch (around 2100-2260 cm⁻¹), azide N₃ stretch (around 2100 cm⁻¹). rsc.org | plos.org, rsc.org |

| Mass Spectrometry (MALDI) | Molecular weight determination. | Molecular ion peaks corresponding to the expected mass of the alkyne-peptide and its conjugates. acs.org | acs.org |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for both the analysis of purity and the preparative isolation of N-Fmoc-2-amino-9-decynoic acid and the peptides into which it is incorporated.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing amino acids and peptides protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, offering excellent separation based on hydrophobicity.

The analysis of Fmoc-amino acids often involves pre-column derivatization, although with this compound, the Fmoc group is already present. oup.com The hydrophobic nature of the Fmoc group facilitates strong retention on C18 columns, allowing for effective separation from other reactants and byproducts. jascoinc.com Detection is typically performed using UV or fluorescence detectors. The fluorenyl group of the Fmoc moiety is highly fluorescent, enabling sensitive detection with quantitation limits as low as 1 pmol for many amino acid derivatives. nih.gov

For chiral purity analysis, specialized chiral stationary phases (CSPs) are used. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, have proven effective for resolving racemic mixtures of Fmoc-amino acids. sigmaaldrich.com These methods are compatible with mass spectrometry when volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) are used in the mobile phase. sigmaaldrich.com The combination of HPLC with fluorescence detection provides a robust method for routine amino acid analysis, with excellent reproducibility where peak area relative standard deviations (RSD) can be less than 3%. jascoinc.com

Table 2: Typical HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | Description | Common Conditions | References |

|---|---|---|---|

| Stationary Phase | Reversed-phase column | C18, C8 | jascoinc.com |

| Mobile Phase | Gradient elution | Acetonitrile/Water with additives like trifluoroacetic acid (TFA) or acetate/borate buffers. sigmaaldrich.com | nih.gov, sigmaaldrich.com |

| Detection | UV or Fluorescence | UV: ~265 nm; Fluorescence: Excitation ~260 nm, Emission ~310 nm. | nih.gov |

| Derivatization | Not required for N-Fmoc amino acids | The Fmoc group is pre-attached. In general amino acid analysis, Fmoc-Cl is used as a pre-column derivatizing agent. oup.com | oup.com |

| Reproducibility | Retention Time & Peak Area | RSD < 0.2% for retention time; < 3% for peak area. jascoinc.com | jascoinc.com |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is a critical tool for the detailed characterization of peptides containing this compound. It confirms the correct mass of the peptide, which verifies the successful incorporation of the unnatural amino acid, and provides sequence information through fragmentation analysis.

The alkyne handle itself can be used to introduce specific mass tags via click chemistry, which aids in the identification of modified peptides, especially in complex mixtures. nih.govuni-muenchen.de In a typical bottom-up proteomics workflow, proteins are digested, and the resulting peptides are analyzed. Low-abundance peptides, such as those modified with an alkyne tag, can be challenging to detect. uni-muenchen.de Clickable reporter tags can be attached to the alkyne handle, which then generate specific reporter ions upon MS/MS fragmentation, increasing confidence in the identification of the modified peptide. nih.govuni-muenchen.de

Different fragmentation techniques, such as Higher-energy C-trap Dissociation (HCD) and Electron-transfer Dissociation (ETD), are used to generate fragment ions. acs.org HCD provides comprehensive peptide backbone fragmentation, while ETD is particularly useful for localizing post-translational modifications. acs.org For example, in the analysis of O-GlcNAc-modified peptides that were tagged via a click reaction, HCD spectra showed diagnostic ions confirming the presence of the tag as well as backbone fragmentation, while ETD spectra helped to pinpoint the exact site of modification. acs.org This dual-fragmentation approach is invaluable for error analysis, ensuring the alkyne-amino acid is incorporated at the intended position within the peptide sequence.

Table 3: Mass Spectrometry for Characterization of Alkyne-Modified Peptides

| Technique | Purpose | Key Features | References |

|---|---|---|---|

| LC-MS | Separation and mass determination of peptides. | Provides molecular weight of the intact peptide, confirming incorporation of the alkyne-amino acid. | researchgate.net |

| LC-MS/MS | Peptide sequencing and modification site localization. | Generates fragment ions (b- and y-ions) that reveal the amino acid sequence. | nih.gov |

| HCD | Fragmentation method. | Produces rich backbone fragmentation for sequence confirmation. acs.org | acs.org |

| ETD | Fragmentation method. | Preserves labile modifications and helps to localize them on the peptide sequence. acs.org | acs.org |

| Clickable Mass Tags | Enhance detection confidence. | An azide-containing tag is "clicked" onto the alkyne. The tag is designed to release a specific reporter ion upon MS/MS fragmentation. | nih.gov, uni-muenchen.de |

Advanced Characterization of Functionalized Bioconjugates

Once a peptide containing this compound is synthesized and purified, its terminal alkyne group is often used for bioconjugation, typically via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." rsc.org The resulting bioconjugates, which could be peptide-dendrimers, peptide-polymer conjugates, or fluorescently labeled peptides, require advanced characterization to confirm their structure and function.

Beyond standard NMR and MS, techniques that probe the properties of the entire conjugate are employed. Fluorescence spectroscopy is widely used when the alkyne-peptide is conjugated to a fluorescent dye. This method can be used to quantify the extent of labeling and to study the interaction of the conjugate with other molecules or biological systems. researchgate.net

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for studying the binding affinity and thermodynamics of a bioconjugate's interaction with a target. For example, the interaction between a peptide-functionalized dendrimer and liposomes (as a model for a cell membrane) was investigated using these methods to understand the mechanism of internalization. plos.org These analyses revealed a high-affinity interaction without pore formation, suggesting a promising mechanism for drug delivery applications. plos.org

Alkyne-tag Raman screening (ATRaS) is an emerging technique that uses the alkyne's unique Raman signal for detection. researchgate.net Peptides labeled with an alkyne tag can be detected with high sensitivity using surface-enhanced Raman scattering (SERS) after HPLC separation, which helps to identify and isolate the modified peptides from complex mixtures like cell lysates for subsequent MS analysis. researchgate.net

Table 4: Advanced Methods for Characterizing Alkyne-Derived Bioconjugates

| Method | Principle | Application in Alkyne Bioconjugates | References |

|---|---|---|---|

| Fluorescence Spectroscopy | Measures fluorescence from fluorophores. | Confirming conjugation to fluorescent tags; studying interactions and cellular uptake. researchgate.net | plos.org, researchgate.net |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface upon binding. | Quantifying binding kinetics and affinity of the conjugate to a target (e.g., protein, membrane). plos.org | plos.org |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes during a binding event. | Determining thermodynamic parameters (enthalpy, entropy, affinity) of the conjugate-target interaction. plos.org | plos.org |

| Alkyne-tag Raman Screening (ATRaS) | Detects the unique Raman signal of the alkyne group, often enhanced by SERS. | Highly sensitive screening of HPLC fractions for alkyne-tagged peptides in complex mixtures before MS analysis. researchgate.net | researchgate.net |

Future Directions and Emerging Research Frontiers

Expansion of the Bioorthogonal Repertoire and New Reaction Development

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common reaction for terminal alkynes, research is actively seeking to broaden the range of bioorthogonal reactions available for alkyne-tagged amino acids. A significant emerging area is the use of palladium-mediated cross-coupling reactions. nih.govacs.org These reactions offer an alternative chemical space for protein labeling and modification. Studies have shown that alkyne-encoded proteins can undergo selective PEGylation in vitro using palladium catalysts. nih.govacs.org A comparative study indicated that a terminal alkyne amino acid was better suited for palladium-mediated cross-coupling than for the traditional copper-catalyzed click chemistry, highlighting the potential for developing novel, complementary labeling strategies. nih.govacs.org The development of such alternative chemistries is crucial for applications where copper catalysts may be undesirable due to toxicity or reaction incompatibility. Future work will likely focus on optimizing these palladium-based reactions for higher efficiency and biocompatibility, and exploring other transition metal-catalyzed transformations that can selectively target the alkyne group of incorporated 2-amino-9-decynoic acid residues.

In Vivo Applications and Advancements in Genetic Encoding

A major frontier is the shift from providing alkyne-containing amino acids exogenously to enabling their production and incorporation into proteins directly within a living organism. google.com Historically, the use of bioorthogonal handles like the terminal alkyne required them to be supplied to the cells. google.comspringernature.com However, recent breakthroughs have identified biosynthetic pathways for terminal alkyne-containing amino acids. springernature.comresearchgate.net For instance, researchers have elucidated the enzymatic pathway for the synthesis of β-ethynylserine in Streptomyces cattleya, establishing the first genetically encodable pathway to make terminal alkyne L-amino acids in vivo. springernature.com

This opens the door to genetically engineering organisms to produce 2-amino-9-decynoic acid or similar long-chain alkyne amino acids. google.com Furthermore, advancements in genetic code expansion now allow for the site-specific incorporation of new alkyne amino acids into proteins in both E. coli and live mammalian cells using orthogonal pyrrolysyl-tRNA synthetase/tRNA pairs. nih.govacs.org This technique has been used to install an alkyne handle onto the Epidermal Growth Factor Receptor (EGFR) on a mammalian cell surface, enabling subsequent chemical modification. acs.org The ability to genetically encode the biosynthesis and incorporation of such amino acids offers superior spatiotemporal control and can reduce potential toxicity compared to simply feeding the compound to cells. google.com

| Advancement | Organism/System | Significance |

| Biosynthetic Pathway Discovery | Streptomyces cattleya | Enables in vivo production of terminal alkyne amino acids, removing the need for exogenous supply. springernature.comresearchgate.net |

| Genetic Incorporation | E. coli, Mammalian Cells | Allows for precise, site-specific placement of the alkyne amino acid into a target protein. nih.govacs.org |

| Live Cell Surface Labeling | Mammalian Cells | Demonstrates the ability to modify specific cell surface proteins in situ using genetically encoded alkynes. nih.govacs.org |

High-Throughput Screening and Combinatorial Chemistry with Alkyne-Tagged Biomolecules

The alkyne handle is a powerful tool for high-throughput screening (HTS) and combinatorial chemistry. One innovative technique is Alkyne-Tag Raman Screening (ATRaS), which uses the distinct Raman signal of the alkyne to detect and identify small molecules that bind to proteins. researchgate.net In this method, alkyne-tagged small molecules are allowed to interact with a target protein; after digestion, the peptide fragments that have been modified by the alkyne-tagged molecule are identified using Surface-Enhanced Raman Scattering (SERS). researchgate.net This approach has been successfully used to identify the inhibitor-binding site in cysteine protease cathepsin B, a potential cancer drug target, with a detection limit of approximately 100 femtomoles. researchgate.netrsc.org

The synthesis of discrete, alkyne-functionalized oligomer libraries in a 96-well, high-throughput format has also been demonstrated. acs.org This strategy allows for the rapid creation of a diverse set of molecules that can be further modified via click chemistry, creating large libraries for screening purposes. acs.org The combination of automated chromatographic separation with high-throughput synthesis enables the production and purification of oligomers with a precise number of alkyne units, which can then be used in various screening assays. acs.org

Computational Design and Predictive Modeling for Peptide Synthesis and Reactivity

Computational tools are becoming indispensable for accelerating peptide research. Machine learning and molecular dynamics simulations are being used to design novel peptides and predict their properties. mdpi.comfrontiersin.org For unnatural amino acids like 2-amino-9-decynoic acid, computational models can predict how its incorporation will affect peptide structure, stability, and aggregation propensity. chemrxiv.org Aggregation during solid-phase peptide synthesis is a major challenge, and predictive models are being developed that can identify aggregation-prone sequences based on amino acid composition. chemrxiv.org

| Computational Tool | Application in Peptide Science | Relevance to Alkyne-Amino Acids |

| Machine Learning | Predicting peptide aggregation during synthesis. chemrxiv.org | Optimizing synthesis protocols for peptides containing 2-amino-9-decynoic acid. |

| Molecular Dynamics | Simulating peptide-protein interactions and stability. mdpi.comfrontiersin.org | Predicting how the alkyne-modified side chain interacts with a target receptor. |

| AI-driven Modeling | Accelerating analytical method development. mdpi.com | Streamlining the quality control process for novel alkyne-tagged peptides. |

| Molecular Docking | Predicting binding poses and affinities of ligands. nih.gov | Designing peptides with optimal placement of the alkyne for subsequent modification or interaction. |

Therapeutic and Diagnostic Potential in Preclinical Research Modalities

The unique properties of the alkyne tag are being leveraged for innovative therapeutic and diagnostic applications in preclinical models. The alkyne group has a distinct Raman vibration in a spectral region (around 2100-2200 cm⁻¹) that is free from interference from endogenous molecules in cells, making it an excellent bioorthogonal Raman reporter. researchgate.netacs.org This has led to the development of Alkyne-Tag Raman Imaging (ATRI), a technique for visualizing non-immobilized, alkyne-tagged small molecules in live cells. acs.org

This imaging capability has significant preclinical potential. Researchers have used stimulated Raman scattering (SRS) microscopy to track the distribution of alkyne-bearing drugs in mouse tissues and to visualize the de novo synthesis of DNA, RNA, proteins, and lipids by feeding cells alkyne-tagged precursors. rsc.orgnih.gov For example, an alkyne-tagged analog of methionine, L-homopropargylglycine (Hpg), has been used to visualize newly synthesized proteins. rsc.org This ability to image metabolic activity and drug distribution in real-time provides powerful insights for developing new diagnostics and evaluating the mechanism of action of therapeutic candidates. The combination of alkyne tags with SERS can enhance detection sensitivity down to the femtomolar level, which is critical for identifying drug-binding sites on proteins and screening for potential therapeutic agents. rsc.org

Q & A

Q. Basic Characterization :

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98% required for SPPS) .

- NMR : ¹H NMR (DMSO-d₆) confirms Fmoc protection (δ 7.2–7.8 ppm, aromatic Fmoc protons) and alkynyl protons (δ 2.1–2.3 ppm) .

- HRMS : Exact mass verification (e.g., [M+H]⁺ = 421.53 for C₂₆H₃₁NO₄) .

Advanced Applications : - Circular Dichroism (CD) : Evaluates conformational impact when incorporated into α-helical peptides .

- X-ray Crystallography : Resolves steric effects on peptide backbone geometry .

How does the alkynyl group in this compound enable post-synthetic modifications in peptide engineering?

Advanced Functionalization :

The terminal alkyne enables "click chemistry" (e.g., CuAAC) for site-specific bioconjugation:

- Fluorescent Labeling : React with azide-functionalized dyes (e.g., Alexa Fluor 488 azide) for imaging studies .

- Stapled Peptides : Use Ru-catalyzed ring-closing metathesis (RCM) with other alkynyl residues to stabilize helices .

Experimental Notes : - CuAAC Conditions : 1 mM CuSO₄, 2 mM sodium ascorbate, 4:1 DMF/H₂O, 12-hour reaction .

- Metathesis Catalysts : Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane .

What challenges arise in purifying this compound, and how can they be resolved?

Q. Methodological Troubleshooting :

- Low Solubility : The hydrophobic decynoic chain reduces solubility in aqueous buffers. Use THF/DMF mixtures (3:1) during recrystallization .

- Byproduct Formation : Unreacted Fmoc-OSu can co-precipitate. Wash crude product with 0.1 M HCl to remove residual carbonate .

- Column Chromatography : Silica gel columns with ethyl acetate/hexane (1:3) gradients resolve Fmoc-protected products from starting materials .

How does incorporating this compound influence peptide stability and bioavailability?

Q. Advanced Analysis :

- Protease Resistance : The alkynyl side chain reduces cleavage by chymotrypsin and trypsin, enhancing serum stability .

- Membrane Permeability : LogP calculations (e.g., XLOGP3 = 6.2) predict improved lipid bilayer penetration .

- In Vivo Studies : Radiolabeled analogs (³H or ¹⁴C) track pharmacokinetics in rodent models .

What are the best practices for storing this compound to prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.